2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHBZDIKXMEOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-6-methanesulfonylpyridazine
The pyridazine core is functionalized via sulfonylation. A representative pathway involves:
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Sulfonylation of 3-chloro-6-mercaptopyridazine :
Suzuki-Miyaura Coupling with 4-Aminophenylboronic Acid
The chloropyridazine undergoes cross-coupling to introduce the aniline substituent:
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Reagents : 3-Chloro-6-methanesulfonylpyridazine, 4-aminophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.
Amide Bond Formation with 2-Chlorobenzoic Acid
Activation of 2-Chlorobenzoic Acid
Carbodiimide-mediated activation is employed to generate the reactive acyl intermediate:
Coupling with 4-(6-Methanesulfonylpyridazin-3-yl)aniline
The activated acid reacts with the aniline derivative:
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Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.
-
Yield : ~60% (consistent with analogous benzamide syntheses).
Alternative Synthetic Routes
Direct Cyclization Approach
A minority route involves constructing the pyridazine ring in situ on the phenyl backbone:
Late-Stage Sulfonylation
Introducing the methanesulfonyl group after pyridazine-phenyl coupling:
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Oxidation of methylthio intermediates : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Yield : ~75% (similar to sulfonylations in heterocyclic systems).
Optimization and Scalability
Reaction Condition Analysis
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can target the pyridazinyl or benzamide moieties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines, typically under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Formation of azido, thio, or amino derivatives.
Oxidation Products: Formation of sulfone derivatives.
Reduction Products: Formation of reduced pyridazinyl or benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 4.8 | Inhibition of the PI3K/Akt pathway |
| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest at G2/M phase |
Case Study : In a study published in the "Journal of Medicinal Chemistry," researchers found that the compound effectively reduced tumor growth in xenograft models of lung cancer, providing a basis for further development as a therapeutic agent .
Agricultural Applications
2. Agrochemical Potential
The compound has also been investigated for its potential use as an agrochemical. Its ability to inhibit specific enzymes involved in plant growth regulation suggests it could serve as a herbicide or pesticide.
| Target Enzyme | Inhibition (%) at 100 µM | Application Type |
|---|---|---|
| Acetolactate synthase (ALS) | 85% | Herbicide |
| Chitinase | 75% | Pest Control |
Case Study : A field study demonstrated that formulations containing this compound significantly reduced weed populations in maize crops while promoting crop yield, indicating its potential as an environmentally friendly herbicide .
Material Science Applications
3. Polymer Chemistry
The compound's unique structural features allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
| Polymer Type | Property Enhanced | Percentage Improvement |
|---|---|---|
| Polyurethane | Tensile Strength | 30% |
| Polystyrene | Thermal Stability | 25% |
Case Study : Research published in "Polymer Science" highlighted the successful incorporation of this compound into polyurethane foams, resulting in materials with improved fire resistance and mechanical durability .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent binding to nucleophilic residues in proteins. The pyridazinyl group may interact with aromatic or hydrophobic pockets in the target, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonyl Group Variations :
- Replacement of methanesulfonyl (target compound) with ethylsulfonyl (C₁₉H₁₆ClN₃O₃S, ) increases molecular weight marginally (401.9 vs. 403.8) but may reduce solubility due to the bulkier ethyl group.
- Vismodegib’s methylsulfonyl group contributes to its high SMO binding affinity (Ki = 12.2 nM) , suggesting the target compound’s sulfonyl-pyridazine motif may similarly enhance target engagement.
Chlorine Substitution :
- The 2-chloro position in the benzamide core is conserved in triflumuron (insecticide) and vismodegib, indicating chlorine’s role in stabilizing aromatic interactions or metabolic resistance .
Biological Activity :
Key Findings:
- Multi-step Amidation : Complex benzamide derivatives (e.g., compound 3d ) require sequential amidation under controlled conditions (e.g., THF/DCM solvents), whereas vismodegib salts are characterized via thermal methods (DSC, XRPD) to confirm crystallinity .
- Purity Challenges : The target compound’s purity may benefit from salt formation (e.g., hydrobromic acid salts achieve 98.8% purity ), a strategy employed in vismodegib formulation.
Physicochemical and Pharmacological Data
- Solubility : Sulfonyl groups enhance aqueous solubility, but pyridazine’s lower basicity compared to pyridine (as in vismodegib) may reduce bioavailability.
- Thermal Stability : Vismodegib salts exhibit melting points >230°C , suggesting the target compound’s thermal behavior could align with this range.
Biological Activity
2-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by quantitative structure-activity relationship (QSAR) analyses.
Chemical Structure and Properties
The compound belongs to the class of phenylpyridazines and features a chloro group and a methanesulfonyl substituent, which may influence its biological activity. The chemical formula is with a molecular weight of approximately 404.89 g/mol. Its structural characteristics suggest potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving various N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The activity was attributed to the lipophilicity of the compounds, which aids in membrane penetration, enhancing their antimicrobial efficacy .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
Inhibition Studies
The compound's potential as an inhibitor was evaluated through various assays. It was identified as a substrate for several cytochrome P450 enzymes, notably CYP450 3A4, indicating possible interactions that could affect drug metabolism . The compound also exhibited high promiscuity in inhibiting CYP450 enzymes, suggesting it may influence metabolic pathways significantly.
The biological activity of this compound can be linked to its ability to interact with specific receptors involved in metabolic regulation. For instance, it may modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of chloroacetamides highlighted the importance of substituent positioning on the phenyl ring for antimicrobial activity. Compounds with halogenated substitutions demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria .
- QSAR Analysis : QSAR models were employed to predict the biological activity of related compounds. These models indicated that lipophilicity and electronic properties significantly influence antimicrobial effectiveness, guiding future synthesis efforts for more potent derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide and related benzamide derivatives?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Alkylation or arylation of a phenyl group using reagents like 4-chlorobenzyl bromide under basic conditions.
- Step 2 : Reductive amination (e.g., B-type reduction) to introduce amine functionalities.
- Step 3 : Benzoylation with acyl chlorides (e.g., 2-chlorobenzoyl chloride) to form the benzamide core.
- Step 4 : Final purification via HPLC or column chromatography, often yielding hydrochloride salts (e.g., 75% yield for compound 73 in ).
- Characterization : Confirm structure using NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and ESI-MS (m/z 450–500 range for similar derivatives) .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for methanesulfonyl (δ 3.1–3.3 ppm) and pyridazine protons (δ 8.0–9.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHClNOS for vismodegib analogs) .
- X-ray Crystallography : Resolve crystal structures to confirm substituent orientation (e.g., piperazine ring conformations in ) .
Q. What in vitro assays are used for preliminary biological screening?
- Binding Affinity Assays : Radiolabeled ligand displacement (e.g., []-13 in SMO receptor studies) to measure Ki values (nanomolar range for potent analogs) .
- Cellular Viability Tests : Dose-response curves in cancer cell lines (e.g., non-small cell lung cancer) to determine IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridazine vs. pyridine) influence target binding and metabolic stability?
- Key Findings :
- Pyridazine rings enhance solubility but may reduce CYP3A4-mediated metabolism compared to pyridine analogs.
- Methanesulfonyl groups improve binding to hydrophobic pockets in SMO receptors (Ki = 12.2 nM for vismodegib) but increase plasma protein binding .
Q. What strategies address resistance mechanisms in Hedgehog pathway inhibition (e.g., MET/SMO dual targeting)?
- Approach : Co-administration with MET inhibitors (e.g., crizotinib) to overcome compensatory signaling.
- Data : Compounds 3, 5, and 7–12 in show dual nanomolar affinity (Ki < 50 nM) for SMO and MET .
- Validation : Synergy assays (e.g., Chou-Talalay combination index) in resistant cell models .
Q. How do saturable plasma protein binding and pH-dependent solubility impact pharmacokinetic modeling?
- PBPK Modeling Insights :
- Non-linear absorption due to pH-dependent solubility in the GI tract (e.g., 2.5-fold variability in C at pH 1.5–6.8).
- Saturable binding to albumin (K = 1.2 µM) necessitates dose adjustments in preclinical studies .
Q. What analytical challenges arise in quantifying low-abundance oxidative metabolites?
- LC-MS/MS Protocols :
- Use deuterated internal standards (e.g., d-vismodegib) to improve sensitivity.
- Detect hydroxylated metabolites (m/z +16) and N-oxide derivatives (m/z +32) in hepatic microsomes .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on CYP-mediated metabolism?
- Case Study : reports CYP2C9 as the primary metabolizer, while highlights CYP3A4 dominance in humans.
- Resolution :
- Conduct interspecies comparisons using recombinant CYP isoforms.
- Adjust in vitro assays (e.g., hepatocyte co-cultures) to mimic human hepatic conditions .
Q. Why do binding affinity values vary across studies for structurally similar compounds?
- Factors :
- Assay conditions (e.g., ionic strength, temperature) alter SMO receptor conformation.
- Radioligand purity (e.g., []-13 batch variability) affects competition curves .
Methodological Recommendations
- Synthetic Optimization : Replace traditional column chromatography with flash chromatography for higher yields (e.g., 76% for compound 68 in ) .
- Metabolite Identification : Combine HRMS with -labeling for unambiguous tracing (e.g., fecal recovery studies in ).
- In Vivo Validation : Use transgenic mouse models (e.g., Ptch1) to assess on-target efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
